REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[K+].[K+].[C:7](=[O:10])([O-:9])[O-:8].[Na+].[Na+].[Cl-].[Cr+3:14].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:14].[C:7](=[O:8])([O-:10])[O-:9].[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:14] |f:0.1.2,3.4.5,6.7.8.9,10.11.12.13.14|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pH of the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was maintained at about 8
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Cr+3].C([O-])([O-])=O.C([O-])([O-])=O.[Cr+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |